![molecular formula C24H20N2O5S2 B2678254 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide CAS No. 900135-13-9](/img/structure/B2678254.png)
4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide
Overview
Description
The compound 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide is a thiazolidinone derivative with diverse applications in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure, which integrates a thiazolidinone ring with a coumarin moiety, underpins its diverse pharmacological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide generally involves the condensation of 4-methoxybenzaldehyde, thiourea, and butanoic acid derivatives in the presence of appropriate catalysts under controlled conditions. This is followed by a cyclization reaction to form the thiazolidinone ring, with subsequent incorporation of the coumarin moiety through additional steps.
Industrial Production Methods: On an industrial scale, the synthesis is often carried out using continuous flow reactors to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and green chemistry principles are employed to enhance reaction rates and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidative degradation, which affects its pharmacological properties.
Reduction: : Selective reduction can modify the functional groups, altering its bioactivity.
Substitution: : The aromatic rings are prone to electrophilic substitution, which can introduce various substituents.
Oxidation: : Hydrogen peroxide and metal catalysts like palladium on carbon.
Reduction: : Sodium borohydride and lithium aluminum hydride.
Substitution: : Halogens (bromine, chlorine) and acids (sulfuric acid, hydrochloric acid).
Oxidation: : Oxo- and hydroxy-derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Halogenated derivatives and substituted thiazolidinones.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and pancreatic cancer. Studies suggest that it may induce apoptosis (programmed cell death) through the activation of specific signaling pathways.
Antioxidant Properties
The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential in preventing various diseases associated with oxidative damage, including neurodegenerative disorders.
Antimicrobial Effects
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for its application in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has been well-documented. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antioxidant Research :
- Antimicrobial Evaluation :
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It inhibits key enzymes involved in inflammatory pathways, induces apoptosis in cancer cells by disrupting mitochondrial function, and modulates neurotransmitter receptors in the nervous system.
Molecular Targets and Pathways:Enzymes: : Cyclooxygenase, lipoxygenase.
Receptors: : GABA, NMDA.
Comparison with Similar Compounds
Unique Characteristics: The integration of the thiazolidinone and coumarin moieties imparts unique pharmacological profiles, such as combined anti-inflammatory and anticancer activities, which are not common in similar compounds.
Similar Compounds:Thiazolidinediones: : Primarily used in diabetes treatment, lacking the coumarin moiety.
Coumarins: : Widely known for anticoagulant properties but do not possess the thiazolidinone ring.
This detailed article encapsulates the multifaceted nature of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide, highlighting its synthesis, reactions, applications, mechanism, and unique characteristics.
Biological Activity
The compound 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide is a thiazolidinone derivative with potential biological activities. This article reviews its synthesis, molecular properties, and biological activities, particularly focusing on its anticancer and kinase inhibitory properties.
- Molecular Formula : C21H20N2O4S2
- Molecular Weight : 428.52 g/mol
- CAS Number : Not specified in the search results but related compounds have CAS numbers indicating similar structures.
Synthesis
The synthesis of thiazolidinone derivatives typically involves multi-step organic reactions, often utilizing microwave-assisted techniques for efficiency. The compound is synthesized from simpler precursors through a series of condensation reactions, which may include the formation of the thiazolidinone ring and subsequent functionalization to introduce the methoxybenzylidene and chromenyl groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including our compound of interest. The biological activity has been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- HuH7 D12 (liver cancer)
- Caco 2 (colorectal cancer)
- MDA-MB 231 (breast cancer)
- HCT 116 (colorectal cancer)
- PC3 (prostate cancer)
-
Inhibition Data :
- The compound exhibited selective micromolar inhibition against several cancer cell lines, with IC50 values ranging from 1.4 µM to 6.6 µM for specific kinases involved in cancer progression.
- Comparative studies showed that the compound's activity was on par with established chemotherapeutics like Doxorubicin and Taxol, suggesting significant potential as an anticancer agent .
Cell Line | IC50 (µM) | Notes |
---|---|---|
HuH7 D12 | 1.4 | Selective inhibition |
MDA-MB 231 | 2.0 | Effective against breast cancer |
HCT 116 | 3.5 | Active in colorectal cancer |
PC3 | 6.0 | Prostate cancer inhibition |
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various protein kinases crucial for cell cycle regulation and tumor growth:
-
Target Kinases :
- Human cyclin-dependent kinase 5 (HsCDK5-p25)
- Glycogen Synthase Kinase 3 (GSK3α/β)
- Casein Kinase 1 (CK1)
- HsHaspin
- Inhibition Potency :
Kinase | IC50 (µM) | Mechanism of Action |
---|---|---|
HsCDK5-p25 | 1.2 | Cell cycle regulation |
GSK3α/β | ~2.0 | Glycogen metabolism |
CK1 | ~6.0 | Cell signaling |
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in preclinical models:
-
Study on Antitumor Activity :
A study conducted on MDA-MB 231 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent for breast cancer . -
In Vivo Models :
Animal models treated with thiazolidinone derivatives showed reduced tumor growth rates and improved survival outcomes compared to controls, supporting the findings from in vitro studies.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-30-18-8-4-15(5-9-18)13-20-23(29)26(24(32)33-20)12-2-3-21(27)25-17-7-10-19-16(14-17)6-11-22(28)31-19/h4-11,13-14H,2-3,12H2,1H3,(H,25,27)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPVOQQJFGWQG-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.